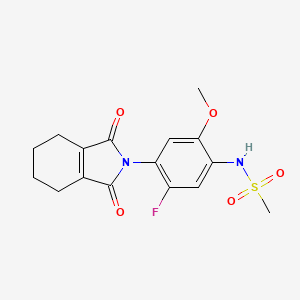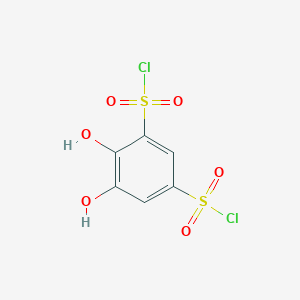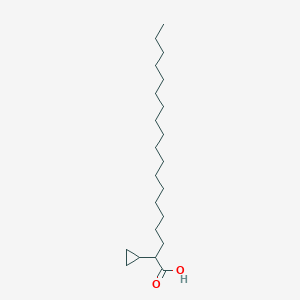
2-Cyclopropylnonadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylnonadecanoic acid is a unique fatty acid derivative characterized by a cyclopropyl group attached to a nonadecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylnonadecanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of nonadecanoic acid derivatives. This can be done using carbenes or carbenoid reagents, which react with alkenes to form cyclopropane rings . Another method involves the hydrolysis of cyclopropyl cyanide, although this method is less commonly used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropylnonadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Cyclopropylnonadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopropylnonadecanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, making it more reactive and capable of participating in various chemical reactions. This reactivity can influence biological processes and pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Cyclopropylnonadecanoic acid can be compared with other cyclopropane-containing fatty acids and nonadecanoic acid derivatives. Similar compounds include:
Cyclopropanecarboxylic acid: Known for its reactivity and use in organic synthesis.
Nonadecanoic acid: A saturated fatty acid with applications in metal lubrication and other industrial uses.
The uniqueness of this compound lies in its combination of a cyclopropyl group with a long-chain fatty acid, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
137112-95-9 |
|---|---|
Formule moléculaire |
C22H42O2 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
2-cyclopropylnonadecanoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22(23)24)20-18-19-20/h20-21H,2-19H2,1H3,(H,23,24) |
Clé InChI |
PMAAYWNYVMXROR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(C1CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


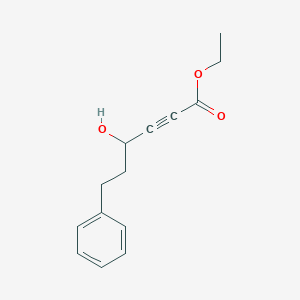
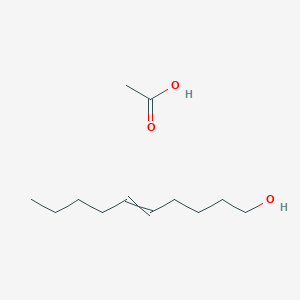
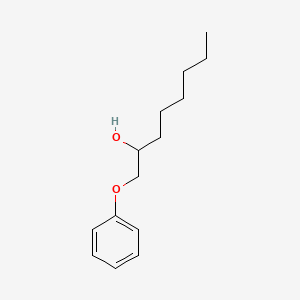
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
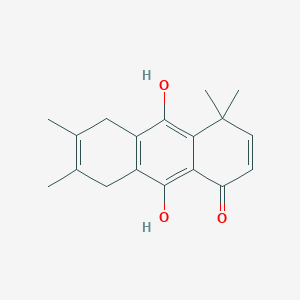
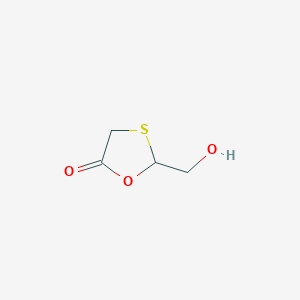
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)

![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
